

analytical techniques for the quantification of 5-Guanidinoisophthalic acid in biological samples

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Compound of Interest

Compound Name: 5-Guanidinoisophthalic acid

Cat. No.: B15203526

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Application Note: Quantification of 5-Guanidinoisophthalic Acid in Human Plasma using LC-MS/MS

Introduction

5-Guanidinoisophthalic acid is a polar organic compound of potential interest in biomedical research due to its structural similarity to endogenous metabolites and pharmacologically active molecules. Accurate and reliable quantification of **5-Guanidinoisophthalic acid** in biological matrices such as human plasma is essential for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. This application note describes a robust and sensitive method for the determination of **5-Guanidinoisophthalic acid** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The proposed method, based on established bioanalytical techniques for similar polar analytes, offers high selectivity and sensitivity for the quantification of **5-Guanidinoisophthalic acid**.

Challenges in Quantification

The quantification of polar, ionizable compounds like **5-Guanidinoisophthalic acid** in complex biological matrices presents several analytical challenges. These include poor retention on traditional reversed-phase chromatographic columns, ion suppression or enhancement effects in the mass spectrometer, and the need for efficient sample cleanup to remove interfering substances. The protocol outlined below is designed to address these challenges.

Method Summary

This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatography with a polar-modified column to achieve adequate retention of the analyte. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides the necessary selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing the bulk of proteins from plasma samples.^{[1][2][3]}

- Materials:
 - Human plasma samples
 - Acetonitrile (ACN), HPLC grade
 - Internal Standard (IS) solution (e.g., a stable isotope-labeled **5-Guanidinoisophthalic acid** or a structurally similar compound)
 - Microcentrifuge tubes (1.5 mL)
 - Vortex mixer
 - Centrifuge
- Protocol:
 - Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
 - Add 10 µL of the internal standard solution.
 - Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

2. LC-MS/MS Analysis

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: A reversed-phase column with a polar modification (e.g., C18 with a polar endcapping) is recommended to improve the retention of polar analytes. A common choice would be a column with dimensions of 2.1 x 100 mm and a particle size of 1.7 µm.[\[2\]](#)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient:
 - 0-1 min: 2% B
 - 1-5 min: 2-95% B

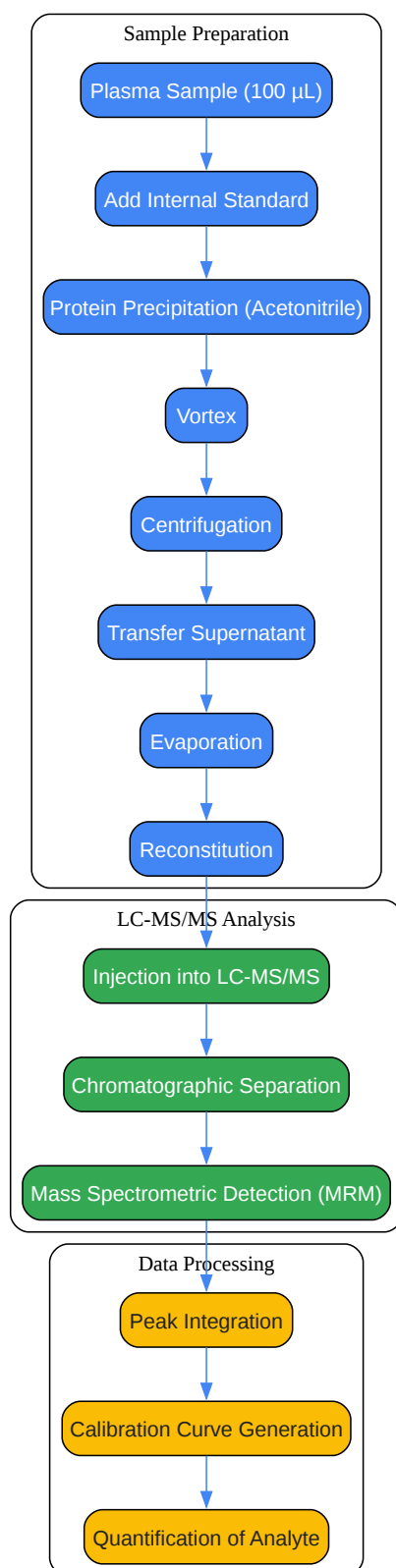
- 5-6 min: 95% B
- 6-6.1 min: 95-2% B
- 6.1-8 min: 2% B
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Capillary Voltage: 3.0 kV
 - MRM Transitions: (Hypothetical values, would need to be optimized)
 - **5-Guanidinoisophthalic acid**: Precursor ion > Product ion (e.g., m/z 238.1 > 196.1)
 - Internal Standard: Precursor ion > Product ion

Data Presentation

Table 1: Hypothetical Quantitative Parameters for the LC-MS/MS Method

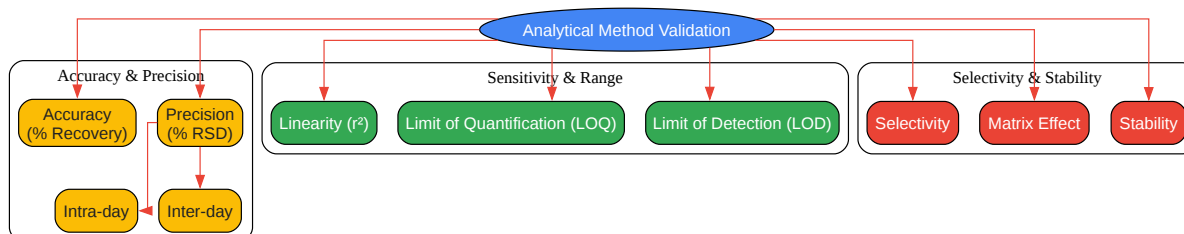
Parameter	Result
Limit of Quantification (LOQ)	1 ng/mL
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	Minimal

Visualizations



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Caption: Experimental workflow for the quantification of **5-Guanidinoisophthalic acid**.



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Caption: Key parameters for analytical method validation.

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